molecular formula C23H31N5O3 B2424124 1-{6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898434-77-0

1-{6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B2424124
CAS No.: 898434-77-0
M. Wt: 425.533
InChI Key: NKGQAASZVIXUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a combination of azepane, pyridazine, piperazine, and dimethoxyphenyl groups, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of Azepane and Pyridazine Intermediate: The azepane ring is introduced through a cyclization reaction, followed by the attachment of the pyridazine ring via a nucleophilic substitution reaction.

    Piperazine Coupling: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine-pyridazine linkage.

    Dimethoxyphenyl Attachment: Finally, the dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, 1-{6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Research is ongoing to evaluate its efficacy and safety in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry

Mechanism of Action

The mechanism of action of 1-{6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone
  • (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
  • (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone

Uniqueness

Compared to similar compounds, 1-{6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane stands out due to the presence of the dimethoxyphenyl group, which imparts unique chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3/c1-30-19-8-7-18(17-20(19)31-2)23(29)28-15-13-27(14-16-28)22-10-9-21(24-25-22)26-11-5-3-4-6-12-26/h7-10,17H,3-6,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGQAASZVIXUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.